

An In-depth Technical Guide to BC264 and Its Effects on Dopamine Release

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Compound of Interest

Compound Name: BC264

Cat. No.: B15601659

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Abstract

BC264, a potent and selective cholecystokinin-B (CCK-B) receptor agonist, has demonstrated significant effects on the dopaminergic system, particularly in the nucleus accumbens. This technical guide provides a comprehensive overview of **BC264**, detailing its chemical properties, mechanism of action, and its influence on dopamine release and associated behaviors. The information presented herein is a synthesis of available preclinical data, intended to inform researchers, scientists, and drug development professionals on the potential of **BC264** as a pharmacological tool and therapeutic agent.

Introduction

BC264, chemically identified as Boc-Tyr(SO₃H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH₂, is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8). Its high selectivity for the CCK-B receptor subtype makes it a valuable tool for elucidating the role of this receptor in various physiological and pathological processes. The CCK-B receptor is widely distributed in the central nervous system, including in key areas of the dopamine system like the nucleus accumbens, suggesting a functional interaction. This guide will delve into the experimental evidence demonstrating the impact of **BC264** on dopamine neurotransmission.

Chemical Properties and Structure

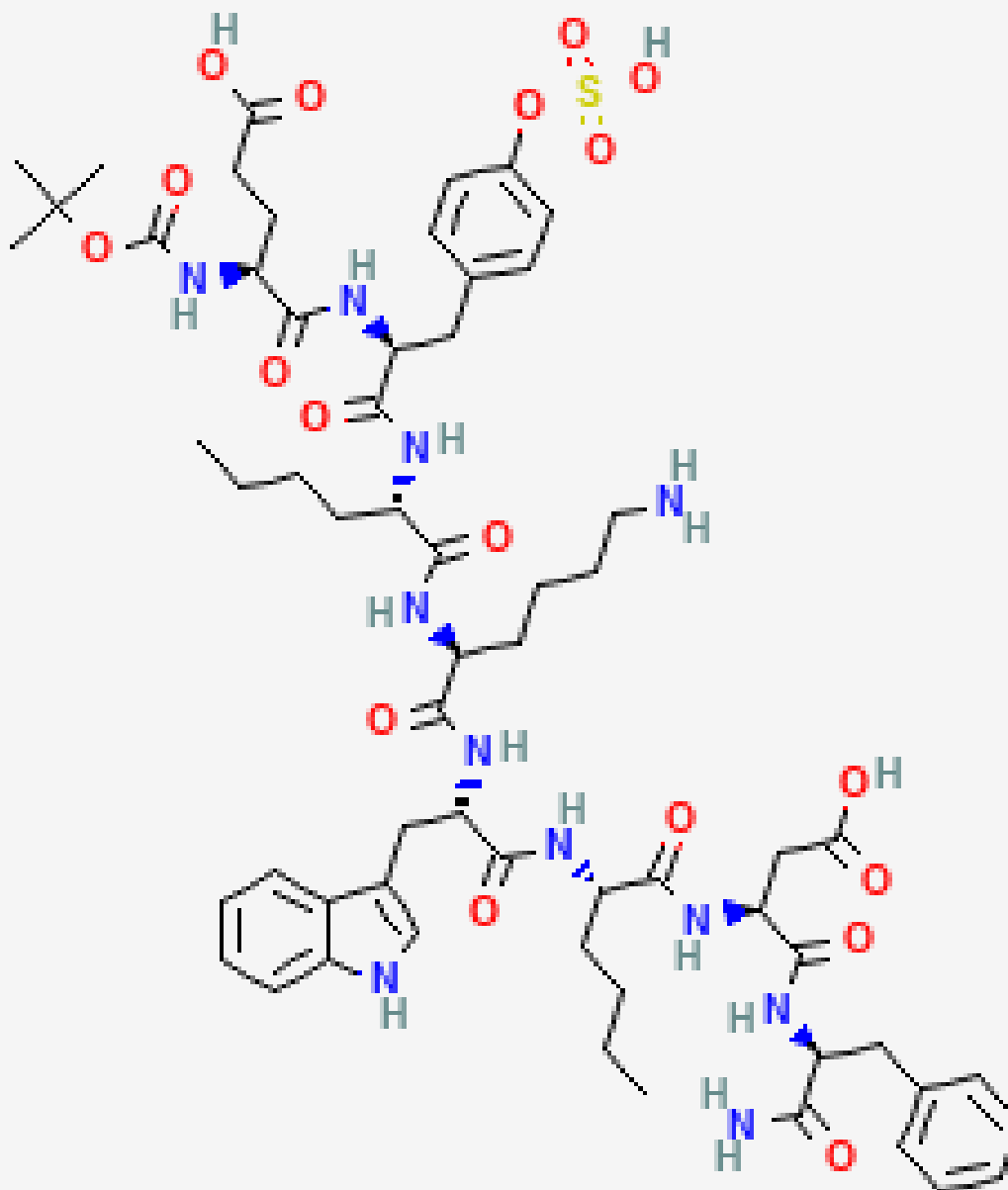
The chemical structure of **BC264** is presented below. The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus and the C-terminal amidation contribute to its stability. The sulfated tyrosine residue is crucial for its high affinity for the CCK-B receptor.

Chemical Name: Boc-Tyr(SO₃H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH₂

Molecular Formula: C₆₁H₈₃N₁₁O₁₈S

Visualization of the Chemical Structure:

A 2D representation of the **BC264** molecule is provided to illustrate the arrangement of its amino acid residues and modifications.



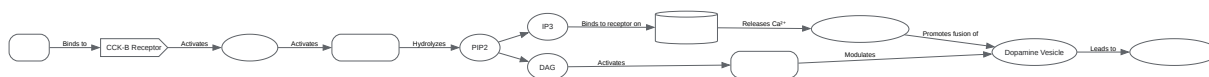
A 2D chemical structure of **BC264**.

Mechanism of Action: CCK-B Receptor Agonism

BC264 exerts its effects by selectively binding to and activating CCK-B receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by **BC264** binding is believed to modulate the activity of dopaminergic neurons.

CCK-B Receptor Signaling Pathway

The activation of CCK-B receptors by an agonist like **BC264** is proposed to initiate a downstream signaling cascade that ultimately influences dopamine release. While the precise intracellular events are a subject of ongoing research, a plausible pathway is illustrated below.



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Proposed signaling pathway of **BC264**-induced dopamine release.

Quantitative Data on Dopamine Release and Receptor Binding

The following tables summarize the available quantitative data on the effects of **BC264** on dopamine metabolism and its binding affinity for the CCK-B receptor.

Table 1: Effect of Intraperitoneal (i.p.) **BC264** Administration on Extracellular Dopamine and Metabolites in the Anterior Nucleus Accumbens of Rats^[1]

Analyte	Dose of BC264	Route of Administration	Brain Region	Change from Baseline
Dopamine (DA)	Pharmacologically active doses	i.p.	Anterior Nucleus Accumbens	Increased
DOPAC	Pharmacologically active doses	i.p.	Anterior Nucleus Accumbens	Increased
HVA	Pharmacologically active doses	i.p.	Anterior Nucleus Accumbens	Increased

Note: Specific percentage increases and dose-response data were not detailed in the available literature.

Table 2: In Vivo Binding Affinity of [³H]pBC264 in Mouse Brain[2]

Compound	Parameter	Value	Method
[³ H]pBC264	ID ₅₀	43 pmol	Intracerebroventricular (i.c.v.) injection
[³ H]pBC264	B _{max}	0.9 pmol/brain	i.c.v. injection

Table 3: Binding Affinity of CCK-B Receptor Antagonist L-365,260

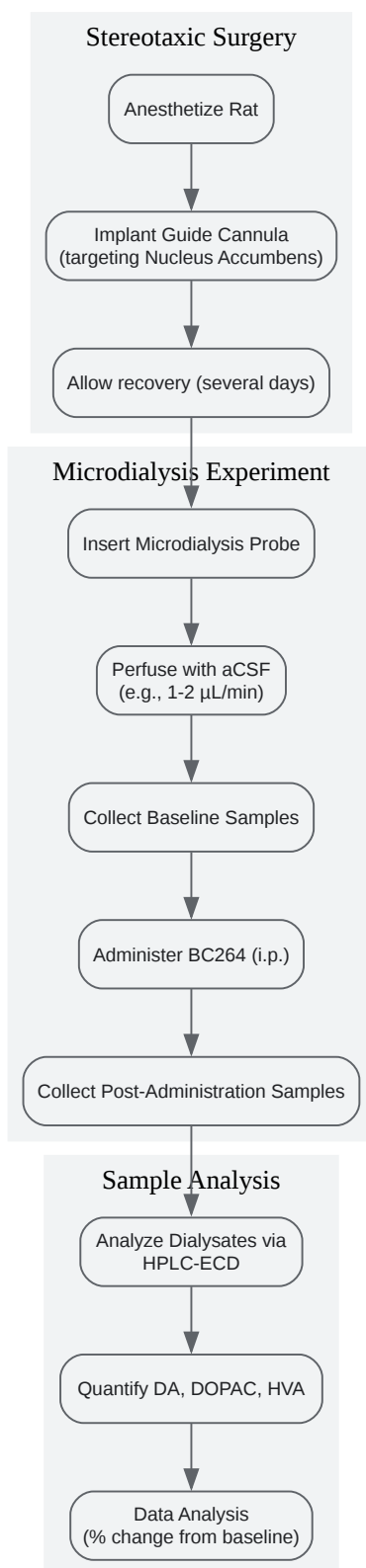
Compound	Parameter	Value	Receptor
L-365,260	IC ₅₀	2 nM	CCK ₂
L-365,260	IC ₅₀	280 nM	CCK ₁

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments involving **BC264**, based on common laboratory practices.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats following **BC264** administration.



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Workflow for in vivo microdialysis experiment.

Materials:

- Male Wistar rats (250-300 g)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Microdialysis probes (e.g., 2 mm membrane)
- Guide cannulae
- Microinfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- **BC264** solution
- HPLC system with electrochemical detection (ECD)

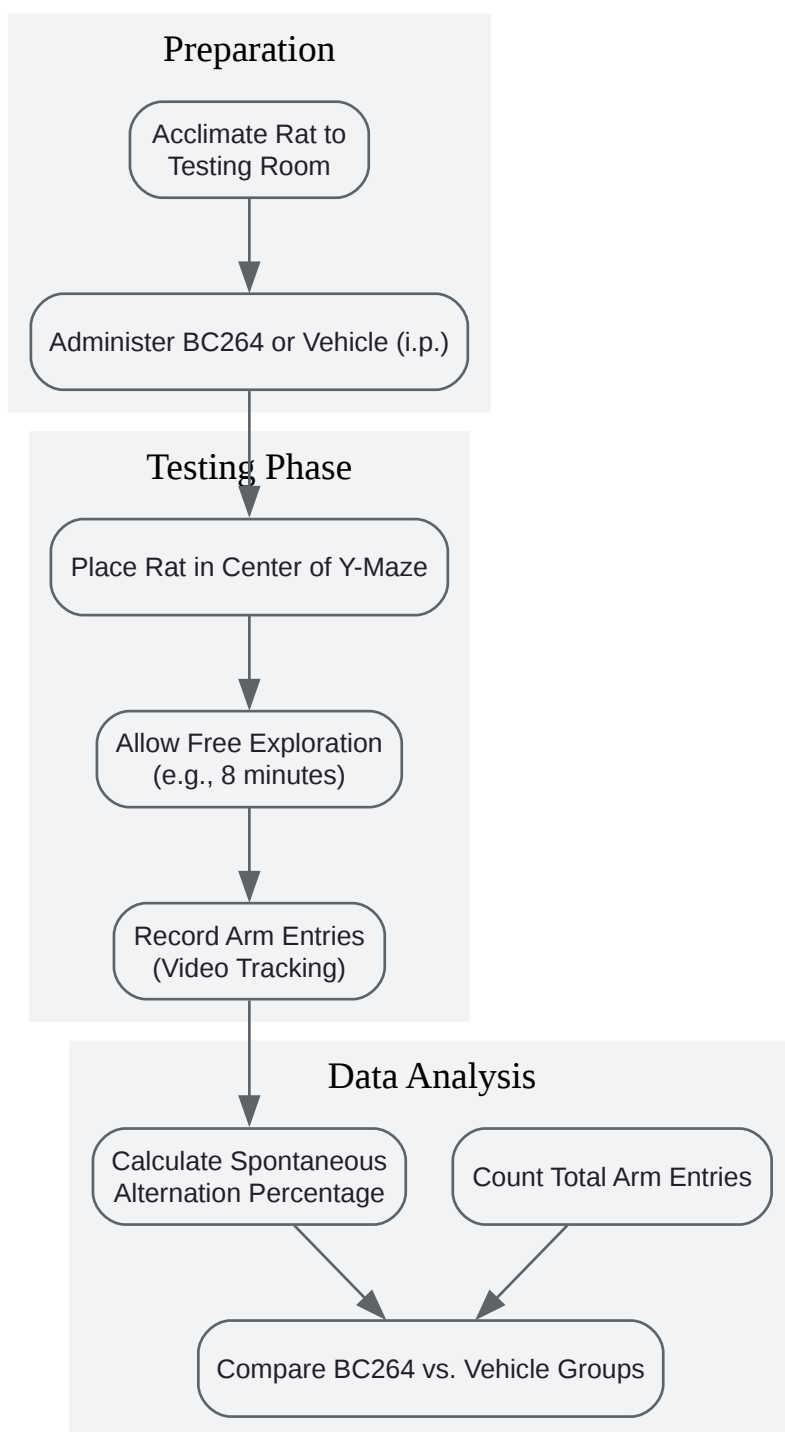
Procedure:

- **Surgery:** Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the anterior nucleus accumbens. Allow for a recovery period of at least 5-7 days.
- **Microdialysis:** On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 μ L/min).
- **Sample Collection:** After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes).
- **Drug Administration:** Administer **BC264** via intraperitoneal (i.p.) injection at the desired dose.
- **Post-Drug Sampling:** Continue to collect dialysate samples for a designated period to monitor changes in neurotransmitter levels.

- Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.

Y-Maze Test for Spontaneous Alternation

This test is used to assess spatial working memory, which is influenced by dopaminergic activity.



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Workflow for the Y-maze spontaneous alternation test.

Materials:

- Y-maze apparatus (three identical arms at a 120° angle)
- Video camera and tracking software
- **BC264** solution and vehicle control

Procedure:

- Habituation: Acclimate the rats to the testing room for at least 30 minutes before the experiment.
- Drug Administration: Administer **BC264** or vehicle intraperitoneally at a predetermined time before the test.
- Testing: Place the rat at the center of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
- Data Collection: Record the sequence of arm entries using a video tracking system. An arm entry is typically defined as all four paws entering the arm.
- Analysis: Calculate the percentage of spontaneous alternation, which is the number of triads of consecutive entries into three different arms divided by the maximum possible number of alternations (total arm entries minus 2), multiplied by 100.

Behavioral Effects

Systemic administration of **BC264** in rats has been shown to induce specific behavioral changes that are linked to its effects on the dopaminergic system.

Table 4: Behavioral Effects of Intraperitoneal (i.p.) **BC264** Administration in Rats^[1]

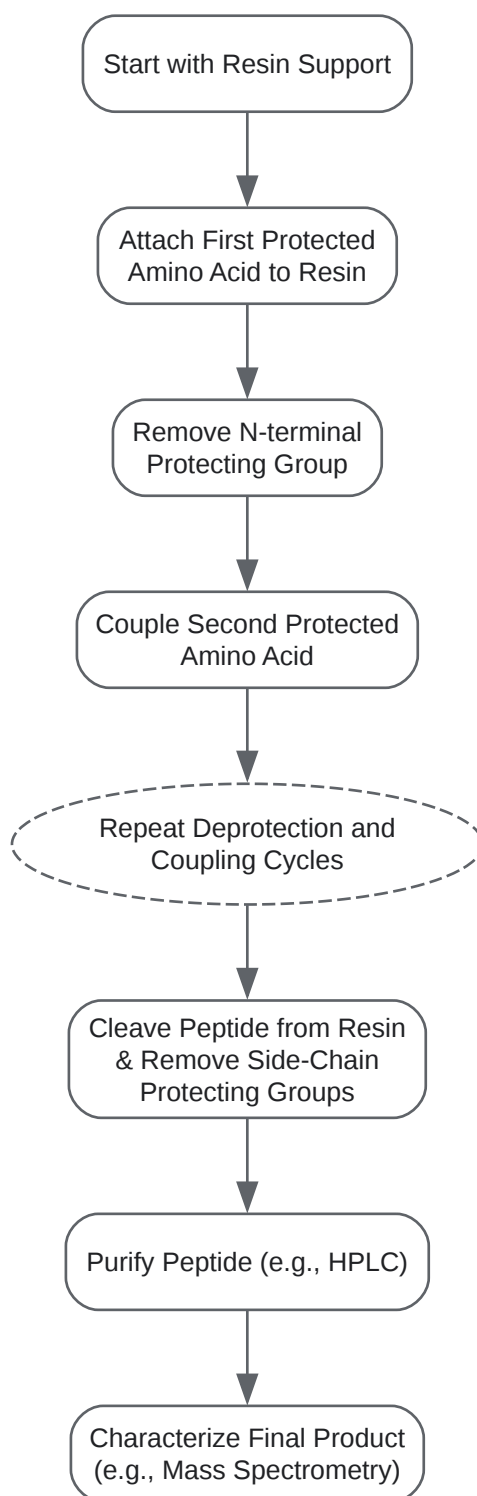
Behavioral Test	Dose of BC264	Effect	Implication
Open Field	Low doses ($\mu\text{g/kg}$)	Increased locomotion and rearing	Enhanced exploratory behavior
Y-Maze	Low doses ($\mu\text{g/kg}$)	Improved spontaneous alternation	Enhanced spatial working memory/attention
Elevated Plus Maze	Low doses ($\mu\text{g/kg}$)	Devoid of anxiogenic properties	Suggests a specific effect on motivation/attention rather than anxiety

These behavioral effects were reportedly blocked by the administration of both D1 (SCH23390) and D2 (sulpiride) dopamine receptor antagonists, as well as the CCK-B antagonist L-365,260, further solidifying the link between CCK-B receptor activation by **BC264** and the dopaminergic system.^[1]

Synthesis of BC264

BC264 is a synthetic peptide, and its synthesis is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis Workflow



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References

- 1. The CCK-B agonist, BC264, increases dopamine in the nucleus accumbens and facilitates motivation and attention after intraperitoneal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]
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